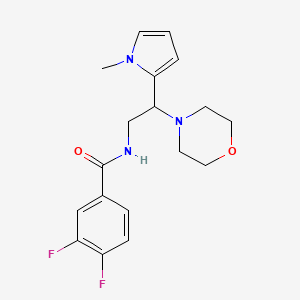

3,4-difluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide

Description

3,4-Difluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide is a complex organic compound characterized by its unique structure, which includes difluoro groups, a morpholinoethyl chain, and a pyrrole ring

Properties

IUPAC Name |

3,4-difluoro-N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21F2N3O2/c1-22-6-2-3-16(22)17(23-7-9-25-10-8-23)12-21-18(24)13-4-5-14(19)15(20)11-13/h2-6,11,17H,7-10,12H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTKACWBCTWAJQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CNC(=O)C2=CC(=C(C=C2)F)F)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21F2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide typically involves multiple steps, starting with the preparation of the core pyrrole ring The initial step may include the formation of 1-methyl-1H-pyrrole through a Fischer indole synthesis or similar methods

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents would be crucial to achieving the desired product. Continuous flow chemistry might also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Reduction: : The addition of hydrogen atoms or the removal of oxygen atoms.

Substitution: : The replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: : Typical reducing agents are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: : Reagents like hydrochloric acid (HCl) and sodium hydroxide (NaOH) are often used.

Major Products Formed

The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be used to study enzyme inhibition or receptor binding. Its interactions with biological molecules can provide insights into cellular processes and potential therapeutic targets.

Medicine

The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with specific biological targets makes it a candidate for drug discovery and development.

Industry

In industry, this compound could be used in the production of advanced materials, such as polymers or coatings. Its chemical properties may enhance the performance of these materials.

Mechanism of Action

The mechanism by which 3,4-difluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to biological effects. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

3,4-Difluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide

3,4-Difluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)propyl)benzamide

3,4-Difluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)butyl)benzamide

Uniqueness

3,4-Difluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide stands out due to its morpholinoethyl chain, which imparts unique chemical and biological properties compared to its similar counterparts. This structural difference can lead to variations in reactivity, solubility, and biological activity.

Biological Activity

3,4-Difluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's structure can be described as follows:

- Chemical Formula : C16H20F2N2O

- Molecular Weight : 300.35 g/mol

- Key Functional Groups : Benzamide, difluoro substituents, morpholino ethyl side chain.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antitumor Activity : Preliminary studies suggest that this compound may have potential as an anticancer agent. In vitro assays demonstrated significant cytotoxic effects on several cancer cell lines, including breast and lung cancer models. The mechanism appears to involve the induction of apoptosis and the inhibition of cell proliferation.

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes associated with cancer progression. Notably, it showed promising results as a selective inhibitor of certain kinases involved in tumor growth signaling pathways.

Structure-Activity Relationship (SAR)

The SAR studies conducted on related compounds have provided insights into how structural modifications affect biological activity. Key findings include:

- Fluorination Effects : The introduction of fluorine atoms at the 3 and 4 positions of the benzamide ring enhances lipophilicity and bioavailability, which are critical for improved pharmacokinetic properties.

- Morpholino Substitution : The morpholino group contributes to increased solubility and stability of the compound in biological systems, facilitating better interaction with target proteins.

Case Study 1: Anticancer Efficacy

In a study published in Organic & Biomolecular Chemistry, researchers tested the compound against various cancer cell lines. The results indicated an IC50 value of approximately 15 µM for MCF-7 breast cancer cells, showcasing its potential as a therapeutic agent. The study emphasized that further optimization could enhance potency and selectivity .

Case Study 2: Enzyme Inhibition

Another investigation focused on the compound's ability to inhibit specific kinases. It was found that at concentrations as low as 5 µM, the compound effectively inhibited RET kinase activity in cellular assays, leading to reduced proliferation of RET-positive cancer cells . This suggests a promising application in targeted cancer therapies.

Data Tables

| Biological Activity | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Antitumor | MCF-7 | 15 | Apoptosis induction |

| Kinase Inhibition | RET-positive cells | 5 | Signal transduction blockade |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.